5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C13H9FN2OS2 and its molecular weight is 292.35. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of thieno[2,3-d]pyrimidine, such as 5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, display potent anticancer activity. A study by Hafez and El-Gazzar (2017) found that these compounds have comparable anticancer effects to doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Bactericidal Activities
Fluorine-containing compounds, such as the 5-(4-fluorophenyl) derivative of thieno[2,3-d]pyrimidin-4-one, have been studied for their bactericidal activities. Zhou Xi (2015) reported that these compounds exhibit strong inhibition effects on crop biomasses and certain bacterial infections, including cotton fusarium wilt (Zhou Xi, 2015).
Synthesis and Biological Activities
The synthesis of derivatives of sulfanyl pyrimidin-4(3H)-one and their biological activities have been widely studied. Bassyouni and Fathalla (2013) investigated the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives and observed their significant biological activities, including antimicrobial and anticancer properties (Bassyouni & Fathalla, 2013).
Antifungal and Antimicrobial Effects
Research by Ren et al. (2007) on novel fluorine-containing thieno[2,3-d]pyrimidin-4(3H)-ones indicated their efficacy as fungicidal agents, demonstrating significant inhibition activities against various fungal pathogens (Ren et al., 2007). Additionally, Tolba et al. (2018) synthesized thieno[2,3-d]pyrimidine derivatives and found them to be effective antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Dual Inhibition of TS and DHFR
Gangjee et al. (2008) developed compounds based on the thieno[2,3-d]pyrimidine structure that are potent inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), important targets in cancer therapy (Gangjee et al., 2008).
Future Directions
The future directions for research on “5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could also be beneficial.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to have a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s known that pyrimidines, in general, exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Based on the general properties of pyrimidines, it can be inferred that the compound may affect the pathways involving the inflammatory mediators mentioned above .
Result of Action
Given the anti-inflammatory properties of pyrimidines, it can be inferred that the compound may help reduce inflammation by inhibiting the expression and activities of certain inflammatory mediators .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain conditions may affect the compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS2/c1-6-9(7-2-4-8(14)5-3-7)10-11(17)15-13(18)16-12(10)19-6/h2-5H,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNPKWBXLSBGIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)NC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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